molecular formula C11H11N3OS B1272228 1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one CAS No. 64822-00-0

1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one

Cat. No. B1272228
CAS RN: 64822-00-0
M. Wt: 233.29 g/mol
InChI Key: XLJGKAGJWBNCSQ-UHFFFAOYSA-N
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Description

The compound "1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one" is a derivative of the 1,3,4-thiadiazole family, which is known for its significant pharmacological potential. Research has shown that various derivatives within this family exhibit a range of biological activities, including anticancer and antifungal properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of aryl aldehydes with hydrazine hydrate and aryl isothiocyanates, followed by oxidative cyclization. One study reported a novel one-pot synthesis method using ferric ammonium sulfate to achieve this transformation . Another approach for synthesizing 5-arylamino-1,2,4-thiadiazoles involves intramolecular oxidative S-N bond formation of imidoyl thioureas, which is a metal-free method that provides good to excellent yields .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-Propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole, was determined using techniques such as 1H-NMR, IR, and X-ray single crystal diffraction. The study compared the molecular geometry from the X-ray experiment with density functional theory calculations and found that the Schiff base containing a thiadiazole ring prefers to be in the E-configuration .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be influenced by the nature of substituents on the arylamino ring. For instance, compounds with a trimethoxyphenyl group at the C-5 position showed potent anticancer activity, suggesting that the substituents play a critical role in determining selectivity towards specific cancer cells . Additionally, the combination of thiadiazole with other heterocycles, such as 1,2,4-triazole, can potentially increase the likelihood of discovering substances with desired biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are often characterized using techniques like elemental analysis, 1H NMR spectroscopy, and IR-spectrophotometry. The individuality of these substances can be established through high-performance liquid chromatography. Computer-assisted prediction tools, such as PASS Online®, can be used to determine promising directions for further studies of biological activity . Some derivatives have shown marked antifungal properties comparable to the reference drug Flukanazole, indicating the potential for developing new antifungal agents .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one and its derivatives have attracted significant interest due to their valuable properties. The synthesis and study of physical-chemical properties of these compounds, including their salts, have been a key area of research. For example, Hotsulia and Fedotov (2020) conducted targeted synthesis of specific salts of this compound, assessing their physical-chemical properties and biological potential through molecular modeling (Hotsulia & Fedotov, 2020).

Biological Activity and Pharmacology

The biological activities of these compounds are a major focus, especially their potential in drug development. Efimova et al. (2009) noted that 2-aryl-5-arylamino-1,3,4-thiadiazoles, a related category, show promising antimicrobial, antituberculous, and anti-inflammatory properties, and may inhibit certain cancer diseases (Efimova et al., 2009). Similarly, Diwakar et al. (2016) synthesized a series of 4-Phenyl-3-phenylamino-4H-[1,2,4]thiadiazol-5-one derivatives, finding good anticonvulsant activity in their study (Diwakar et al., 2016).

Molecular Docking and Prediction

Molecular docking studies are used to predict the biological potential of these compounds. For example, Altıntop et al. (2017) synthesized new 1,3,4-thiadiazole derivatives and investigated their effects as inhibitors of human carbonic anhydrase isozymes, finding some compounds more effective than the reference agent acetazolamide (Altıntop et al., 2017).

Solubility and Drug Formulation

The solubility and drug formulation of these compounds have been studied to improve their therapeutic potential. Brusnikina et al. (2017) investigated the effect of cyclodextrins on the solubility of a 1,2,4-thiadiazole derivative, finding enhanced dissolution rates in specific formulations (Brusnikina et al., 2017).

Tautomerism and Spectroscopic Analysis

Tautomerism and solvent effects on these compounds have been analyzed using spectroscopy. Matwijczuk et al. (2017) studied novel 1,3,4-tiadiazole-derived compounds, revealing keto/enol tautomerism that depended on the solvent and temperature (Matwijczuk et al., 2017).

Antimicrobial Properties

Exploring antimicrobial properties is another key research area. Singh and Rana (2011) synthesized and evaluated the antifungal activity of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives, finding promising activity against fungal strains (Singh & Rana, 2011).

Safety And Hazards

The safety information for “1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one” indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-(5-anilino-1,2,4-thiadiazol-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8(15)7-10-13-11(16-14-10)12-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJGKAGJWBNCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372330
Record name 1-(5-Anilino-1,2,4-thiadiazol-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one

CAS RN

64822-00-0
Record name 1-(5-Anilino-1,2,4-thiadiazol-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GL Perlovich, TV Volkova, AN Proshin… - Journal of …, 2010 - Elsevier
A novel 1,2,4-thiadiazoles were synthesized. Crystal structures of these compounds were solved by X-ray diffraction experiments and comparative analysis of molecular conformational …
Number of citations: 22 www.sciencedirect.com
AN Turanov, VK Karandashev, AN Proshin - Russian Journal of Inorganic …, 2009 - Springer
The distribution of palladium(II) between the solutions of hydrochloric and nitric acids and the solutions of 5-amino-1,2,4-thiadiazole derivatives in 1,2-dichloroethane depending on acid …
Number of citations: 3 link.springer.com

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